5(6)-Carboxyfluorescein diacetate

Description

Properties

IUPAC Name |

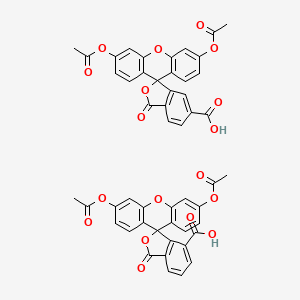

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGCNMDGRMQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H32O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657464 |

Source

|

| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

920.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124387-19-5 |

Source

|

| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate and its Applications in Cellular Analysis

This guide provides a comprehensive technical overview of 5(6)-Carboxyfluorescein diacetate (CFDA), a pivotal tool in cellular biology for assessing cell viability. We will delve into its chemical properties, mechanism of action, and practical applications. Furthermore, this guide will distinguish CFDA from its widely used derivative, this compound succinimidyl ester (CFDA-SE), which is tailored for cell proliferation and tracking studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful fluorescent probes in their experimental workflows.

Core Principles: Understanding Carboxyfluorescein and its Derivatives

5(6)-Carboxyfluorescein, often abbreviated as FAM, is a derivative of the well-known fluorescent dye, fluorescein.[1][2] The key modification is the presence of a carboxyl group, which allows for conjugation to biomolecules.[1] However, the charged nature of carboxyfluorescein itself prevents it from readily crossing the membranes of live cells. To overcome this limitation and enable the study of intracellular processes, the carboxyl and hydroxyl groups are masked with acetate groups, creating this compound (CFDA).

Commercially, this molecule is often a mixture of two isomers, 5-carboxyfluorescein and 6-carboxyfluorescein, hence the designation 5(6)-Carboxyfluorescein.[2]

The Mechanism of this compound (CFDA) as a Viability Probe

CFDA is a cell-permeant substrate for intracellular esterases.[3][4] Its utility as a viability probe is predicated on two fundamental characteristics of healthy, live cells: intact cell membranes and active intracellular enzymes.[3][4]

The process unfolds as follows:

-

Passive Diffusion: The non-fluorescent and hydrophobic CFDA molecule freely diffuses across the plasma membrane into the cell's cytoplasm.[5][6]

-

Enzymatic Cleavage: Once inside a viable cell, ubiquitous intracellular esterases cleave the acetate groups from the CFDA molecule.[5][6]

-

Fluorescent Conversion and Retention: This enzymatic action releases the highly fluorescent, polar molecule 5(6)-carboxyfluorescein.[3][5] The newly exposed carboxyl group imparts a negative charge, making the molecule membrane-impermeant and effectively trapping it within cells that have an intact plasma membrane.[3][5]

-

Signal Detection: The entrapped carboxyfluorescein emits a bright green fluorescence when excited by an appropriate light source, which can be quantified using techniques like fluorescence microscopy or flow cytometry.[7]

Dead or dying cells with compromised membranes cannot retain the fluorescent product, and cells with diminished metabolic activity may exhibit reduced esterase activity, leading to a weaker fluorescent signal.[6] This principle allows for the differentiation between live and dead cell populations.

Diagram: Mechanism of CFDA Action

Caption: Mechanism of 5(6)-CFDA as a cell viability indicator.

Quantitative Data Summary: Spectral Properties

The spectral characteristics of the final fluorescent product, carboxyfluorescein, are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492-498 nm | In 0.1 M NaOH[1][6][8] |

| Emission Maximum (λem) | ~517-519 nm | In 0.1 M NaOH[1][8][9] |

| Molar Extinction Coefficient (ε) | ≥72,000 L·mol⁻¹·cm⁻¹ | at 492 nm in 0.01 N NaOH[1] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH[1] |

| pKa | ~6.5 | [10] |

Note: The fluorescence of carboxyfluorescein is pH-sensitive.[11]

Experimental Protocol: Cell Viability Assay using 5(6)-CFDA

This protocol provides a general guideline for assessing cell viability. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound (CFDA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBSS), pH 7.4

-

Cell culture medium

-

Cell suspension of interest

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Cell Staining:

-

For cells in suspension, pellet the cells by centrifugation and resuspend them in the pre-warmed (37°C) CFDA working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

For adherent cells, remove the culture medium and add the pre-warmed CFDA working solution to the culture vessel, ensuring the cells are fully covered.

-

Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time can vary depending on the cell type.

-

-

Washing:

-

After incubation, pellet the suspension cells by centrifugation and remove the supernatant. For adherent cells, aspirate the loading solution.

-

Wash the cells twice with pre-warmed, complete culture medium (containing serum) or PBS to remove any excess, unhydrolyzed CFDA.

-

-

Analysis:

-

Resuspend the cells in a suitable buffer for analysis.

-

Analyze the stained cells promptly using a fluorescence microscope or a flow cytometer equipped with a 488 nm laser for excitation and appropriate emission filters (e.g., FITC or Alexa Fluor 488 filter sets).[13] Live cells will exhibit bright green fluorescence.

-

Diagram: Experimental Workflow for CFDA Viability Assay

Caption: General workflow for a cell viability assay using 5(6)-CFDA.

A Critical Distinction: CFDA vs. CFDA-SE for Cell Proliferation

While CFDA is an excellent probe for cell viability, it is not ideal for long-term cell tracking or proliferation studies, as the fluorescent product is not covalently bound within the cell and can leak out over time. For these applications, a succinimidyl ester derivative, this compound, succinimidyl ester (CFDA-SE, also commonly known as CFSE), is the reagent of choice.[8][13]

Mechanism of CFDA-SE:

-

Cellular Entry and Cleavage: Like CFDA, the cell-permeable CFDA-SE diffuses into cells where intracellular esterases cleave the acetate groups.[14][15] This reveals the fluorescent carboxyfluorescein succinimidyl ester (CFSE).[8]

-

Covalent Labeling: The key difference lies in the succinimidyl ester group. This reactive group covalently binds to free primary amines on intracellular proteins, forming stable dye-protein adducts.[8][13][16]

-

Generational Tracking: Because the CFSE is covalently attached to cellular components, it is well-retained within the cytoplasm.[13] When a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells.[14][17] Consequently, each cell division results in a halving of the fluorescence intensity, which can be clearly resolved by flow cytometry as distinct peaks representing successive generations.[14][17]

This generational halving of fluorescence makes CFDA-SE an invaluable tool for studying lymphocyte proliferation, cell migration, and in vivo cell tracking.[14][18]

Expert Insights and Troubleshooting

-

Toxicity: High concentrations of CFDA and its derivatives can be toxic to cells.[19][20] It is crucial to perform a titration to determine the lowest effective concentration that provides a bright signal with minimal impact on cell viability and function.[20]

-

Hydrolysis: CFDA and CFDA-SE are susceptible to hydrolysis in the presence of water.[12] Stock solutions should be prepared in anhydrous DMSO and stored in small, single-use aliquots at -20°C under desiccating conditions to maintain their integrity.[12]

-

Serum Interference: Staining should be performed in a serum-free medium because serum can contain esterases that may prematurely cleave the acetate groups, preventing the dye from entering the cells.[21]

-

Weak Signal: If the fluorescent signal is weak, consider increasing the dye concentration or the incubation time.[21] However, always be mindful of potential cytotoxicity.

-

Fixation and Permeabilization: While the covalent labeling of CFDA-SE is stable to aldehyde-based fixation, the non-covalently trapped carboxyfluorescein from CFDA can be lost upon cell fixation and permeabilization.[21][22] If downstream applications require fixation, CFDA-SE is the more appropriate choice.[21]

Conclusion

This compound is a powerful and straightforward tool for assessing cell viability based on membrane integrity and enzymatic activity. Understanding its mechanism of action and distinguishing it from its amine-reactive counterpart, CFDA-SE, is critical for its successful application. While CFDA serves as a robust indicator of live cells at a specific time point, CFDA-SE provides the added dimension of tracking cell division over time. By carefully considering the experimental goals and optimizing the staining protocols, researchers can effectively employ these versatile reagents to gain critical insights into cellular health, proliferation, and dynamics in a wide range of biological and drug discovery contexts.

References

- An In-depth Technical Guide to the Spectral Properties of Carboxyfluorescein (FAM) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSPp_FtiCAcmOfTFx4fYl5cw-I1vxe1wbYfLVGFJPDC9Ds8QieAN59e7x7-i7u9YZ6ehy-ERVI5YfeHvAd-yrGBoCsfN3_e8M5Swsp2yfqwIzGn-RiCvtizGtZrfR3wCx9ufy7Sjji5qYFXAl-WgElyDebiUEH9p39JjIISb42_EJAM27CezZyNQAt38tBGc6fvu35mG-rvh5vqo6M30z11tm8A7lt6yIjWyuRfA==]

- CFDA-SE Cell Proliferation Assay Kit - Bio-Rad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBZ4_-Um0nCGAeXhOvQFbwrxoXBIfDch73JTyX6buJtXrHnbqjSBEjUWk9shKV9GB_4bEak3RZ-mYFTt3sM-bOIzxQ9PuEvSpfF_V0LBPMIOU0sVhihHt4fNykplJdF37uQyWIjq851Bd-VxI3PiAE-dFDS3wOWauEuzEZ3u0=]

- 5(6)-CFDA (5-(6)-Carboxyfluorescein diacetate) | Fluorescent Dye | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfoBE__O-4qstZwzBkmasSHlvMdEJCyPbQwEOz8VpL3I6zPBN-8C6RVGG4B46Ect2myWb5eXMK7xlCrAEvoi9VV2D3KfidRIHl625q2qYwE3akesESVSPIxz6wQogBcX-f2wwQ0nrQKw==]

- Spectrum [FAM (Carboxyfluorescein)] - AAT Bioquest. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBONmT1h8TRIvIhH3tdRk0pJg3zgbfMK3CI9LHJw4Y_cJRqPZERT8FgiUDsubnUfJ2GUok-Jcw_uhtHCW8JT9EO5oEaJ8E7JMnGY_QKvGVD8Ok3SsVVl8BxylQ92gvL8HXBsJXcimoF1qhwFOKb5WT1mwE4j1dda2dcgIrgmbCoJVB4zh_zNKe1RxsTwu_dwyyvVieFSkf6YQv5Rsfpgg=]

- CFDA-SE Cell Proliferation Assay Kit - Bio-Rad Antibodies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7aV8OkLHiPIY53zpB1mO6UaieJxoU__kQpe98fxrH_Qztyc_tZI3BnyNzIJyngX78ncPG3WCODggARDfaET55GIhHuXSvDPm7bc_tw-UN52MKhHRSuT4ao2YcoGL7xhbQKiNRMZE3UeCJV9hY4ZFjC1ofgVUxO0QNc7u4kiFG96RDjL2my5D2aft]

- Cellular Proliferation and Tracking With CFDA-SE (CFSE) - Flow Cytometry Facility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESwYHG8W-z1pv3PodXprZp3ltAzihWVzSu5ftu3KXPrTHY0IyCdzUd8mb_DesIE9_96rP3_IjlMXkLoY3sgPs2ATI5cuJd7C3J6i0sM-ZmfguJd9qgJmJQtpMiwD-TBJP1179ZievTTzHCzwnxfG3NruFMuGnPVj8maXH92PrbVFvi-6JfsNWbh5uNS-JJ]

- 5(6)-Carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and their Spectral Properties on Oligonucleotides | Bioconjugate Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/bc049774v]

- 6-Carboxyfluorescein - Wikipedia. [URL: https://en.wikipedia.org/wiki/6-Carboxyfluorescein]

- CFDA - Amerigo Scientific. [URL: https://www.amerigoscientific.com/cfda-csa1277392abp-2371913.html]

- CFDA | ABP Biosciences. [URL: https://www.abpbio.com/product/cfda]

- What are the principles of 5-CFDA-AM assay? - AAT Bioquest. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-the-principles-of-5-cfda-am-assay]

- CFDA-SE | Cell Proliferation and Tracking Dye | STEMCELL Technologies. [URL: https://www.stemcell.com/products/cfda-se.html]

- Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/cell-analysis-resource-library/cell-analysis-support-center/cell-tracing-tracking-support/cell-tracing-tracking-troubleshooting.html]

- 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com. [URL: https://www.biomol.com/cayman-chemical-56-carboxyfluorescein-72088-94-9-17172.html]

- This compound CDFDA - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/21879]

- CFDA [5-(and 6)-Carboxyfluorescein diacetate] Mixed isomers - AAT Bioquest. [URL: https://www.aatbio.

- 5-(and 6)-CFDA - Biotium. [URL: https://biotium.com/product/5-and-6-cfda/]

- Tracking cell proliferation with CFSE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr2Q_0WMdzffGStvTezcFkQR1ZuZkdTOhatJofCIGhht-rMsSBbWUxjpRlizY9CibVTWJ59YvzQXRjc2DRtItuGPXs6czpqBY1dgCmyXn2m8JEUmCLJE0VUzKU39wjxPWUSi4IuvZKXg18VJDZlh2J8Q7_H_zGp25ewjhv3hFUzehggtBuizDBbNyv]

- Guidelines for cell viability assays - ResearchGate. [URL: https://www.researchgate.net/publication/328378255_Guidelines_for_cell_viability_assays]

- carboxyfluorescein diacetate cfda: Topics by Science.gov. [URL: https://www.science.

- CFSE Cell Proliferation Assay - Creative Bioarray. [URL: https://www.creative-bioarray.

- CFDA-SE (CAS 150347-59-4) - Cayman Chemical. [URL: https://www.caymanchem.com/product/14456/cfda-se]

- CFDA-SE Cell proliferation and tracking dye - Mira Lab. [URL: https://mira-lab.

- Dyes and Stains - STEMCELL Technologies. [URL: https://www.stemcell.com/products/dyes-and-stains]

- CFDA SE Cell Tracing Kit manual - Lumiprobe. [URL: https://lumiprobe.com/protocols/cfda-se-cell-tracing-kit-manual]

- This compound N-succinimidyl ester CFSE - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/21888]

- CFDA SE, 5 and 6-isomers - Biotium. [URL: https://biotium.com/product/cfda-se-5-and-6-isomers/]

- Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9570180/]

- Carboxyfluorescein diacetate succinimidyl ester - Wikipedia. [URL: https://en.wikipedia.

- Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVvz0gvAgR8ynl8RNm3zYAmrV1c0gCGMelEGJaHYTorrjFmbJAd6LVJNsHgE3Gq0yDkZdWIswHBAZQmHMr6l5hSIFjsgjOJptgzK4wktQqCRK7Y03gQswjCdS_3QINGs4wqKB8krWxVsTf24mstfYHhDRN1dR129LN9Hdj5o9zGKyId1Em1aXuH9Wcrh6hTFRz6QCYYQycUjs6rhOBF_WpBKubIZsxz4gkOhxV5Kec]

- A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12841285/]

- Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.

- The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22144025/]

- 7-AAD/CFSE Cell-Mediated Cytotoxicity Assay Kit #72782 - Cell Signaling Technology. [URL: https://www.cellsignal.com/product/products/72782]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 3. CFDA - Amerigo Scientific [amerigoscientific.com]

- 4. abpbio.com [abpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. stemcell.com [stemcell.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. docs.research.missouri.edu [docs.research.missouri.edu]

- 18. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 20. med.virginia.edu [med.virginia.edu]

- 21. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. biotium.com [biotium.com]

An In-depth Technical Guide to the Mechanism of Action of 5(6)-Carboxyfluorescein Diacetate

This guide provides a comprehensive exploration of the core mechanism of action of 5(6)-Carboxyfluorescein diacetate (CFDA) and its widely used derivative, this compound succinimidyl ester (CFDA-SE). It is intended for researchers, scientists, and drug development professionals who utilize these powerful fluorescent probes for assessing cell viability, proliferation, and tracking.

Foundational Principles: From Non-Fluorescence to Cellular Entrapment

At its core, the utility of this compound (CFDA) lies in its transformation from a non-fluorescent, cell-permeable molecule into a highly fluorescent, cell-impermeable product within viable cells. This process is contingent on both the chemical nature of the probe and the physiological state of the cell, particularly the integrity of the cell membrane and the presence of active intracellular enzymes.

The Molecular Gateway: Passive Diffusion Across the Cell Membrane

5(6)-CFDA is a hydrophobic compound, a property conferred by the two acetate groups attached to the fluorescein core.[1][2] This lipophilic nature allows it to readily and passively diffuse across the lipid bilayer of the cell membrane and into the cytoplasm.[3][4][5] This initial step is crucial as it does not require active transport mechanisms and is thus independent of cellular energy expenditure. The uptake rate of CFDA has been shown to be directly proportional to its concentration, which is characteristic of a passive diffusion process.[4][6]

The Enzymatic Switch: Intracellular Esterase Activity

Once inside the cell, the non-fluorescent 5(6)-CFDA encounters ubiquitous intracellular esterases. These enzymes play a pivotal role in the mechanism by catalyzing the hydrolysis of the acetate groups from the CFDA molecule.[3][7][8] This enzymatic cleavage yields the highly fluorescent compound 5(6)-Carboxyfluorescein (CF).[7][9] The presence of active esterases is a hallmark of metabolically active, viable cells.[8] Therefore, the generation of a fluorescent signal is a direct indicator of cellular viability. Non-viable cells with compromised membranes or inactive enzymes will not efficiently hydrolyze CFDA and thus will not exhibit significant fluorescence.[10]

Cellular Retention: The Role of Negative Charge

The enzymatic conversion of CFDA to CF is accompanied by a significant change in the molecule's physicochemical properties. The removal of the acetate groups exposes the carboxyl groups, resulting in a net negative charge on the carboxyfluorescein molecule.[7] This increased polarity makes the fluorescent product significantly less membrane-permeable, effectively trapping it inside cells with intact membranes.[2][7] This intracellular accumulation of the fluorescent product is a key feature that allows for robust and stable labeling of viable cells.

Advanced Application: Cell Proliferation Tracking with CFDA-SE

A widely used and powerful application of this core mechanism involves a derivative of CFDA, this compound succinimidyl ester (CFDA-SE), often referred to as CFSE.[11][12][13] This probe not only allows for the assessment of cell viability but also enables the tracking of cell proliferation over multiple generations.[14][15][16]

Covalent Labeling for Long-Term Tracking

CFDA-SE shares the same cell-permeable diacetate structure as CFDA, allowing it to passively enter cells.[1][17] Following hydrolysis by intracellular esterases to its fluorescent form (CFSE), the succinimidyl ester group of CFSE covalently reacts with primary amine groups of intracellular proteins, primarily on lysine residues, forming stable amide bonds.[10][12][18] This covalent linkage ensures that the fluorescent probe is retained within the cell for extended periods, even through cell division, and is not transferred to adjacent cells.[12][19]

Generational Halving of Fluorescence

When a CFDA-SE labeled cell divides, the covalently bound carboxyfluorescein is distributed approximately equally between the two daughter cells.[1][11][15] Consequently, each daughter cell will exhibit roughly half the fluorescence intensity of the parent cell.[13][19] This predictable, stepwise reduction in fluorescence with each successive cell division allows for the quantitative analysis of cell proliferation using flow cytometry.[15][16] By analyzing the fluorescence intensity histogram, distinct peaks representing successive generations of dividing cells can be identified and quantified.[1]

Quantitative Data and Photophysical Properties

The fluorescent product of CFDA hydrolysis, carboxyfluorescein, exhibits well-defined spectral properties that are essential for its detection and quantification.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492 - 498 nm | In aqueous buffer (pH > 7) |

| Emission Maximum (λem) | ~517 - 521 nm | In aqueous buffer (pH > 7) |

| Molar Extinction Coefficient (ε) | ≥72,000 L·mol⁻¹·cm⁻¹ | at 492 nm in 0.01 N NaOH[20] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH[20] |

Table 1: Key photophysical parameters of 5(6)-Carboxyfluorescein.[20][21][22]

The fluorescence emission of carboxyfluorescein is also pH-sensitive, with increasing fluorescence as the pH rises within the physiological range of 6-7.4.[23]

Experimental Protocols

The successful application of CFDA and CFDA-SE is highly dependent on optimized labeling protocols. Below are representative methodologies for cell labeling.

Protocol for Cell Viability Assessment with 5(6)-CFDA

-

Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed in a suitable buffer such as PBS or serum-free medium.[7]

-

Working Solution Preparation: Prepare a working solution of 5(6)-CFDA in the same buffer at a final concentration typically ranging from 1 to 10 µM.[7]

-

Cell Labeling: Add the CFDA working solution to the cell suspension and incubate for 15-30 minutes at room temperature or 37°C.[7]

-

Washing: Centrifuge the cells to pellet them and discard the supernatant. Wash the cells twice with PBS or a suitable buffer to remove any extracellular dye.[7]

-

Analysis: Resuspend the cells in a suitable buffer and analyze immediately by fluorescence microscopy or flow cytometry.[7][24] Viable cells will exhibit bright green fluorescence.

Protocol for Cell Proliferation Tracking with 5(6)-CFDA-SE

-

Stock Solution Preparation: Prepare a stock solution of CFDA-SE at a concentration of 1 to 5 mM in anhydrous DMSO.[12][25] Aliquot and store at -20°C, protected from light and moisture.[25][26]

-

Cell Preparation: Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) PBS or serum-free medium.[12][25]

-

Labeling: Add an equal volume of a 2X working solution of CFDA-SE (typically 0.5 to 10 µM final concentration) to the cell suspension.[22][26] Mix gently and incubate for 5-20 minutes at 37°C, protected from light.[12][22] The optimal concentration and incubation time should be determined empirically for each cell type.[26]

-

Quenching and Washing: Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes on ice. The serum proteins will react with any remaining unbound dye.

-

Final Washes: Wash the cells three times with complete culture medium to remove any unbound CFDA-SE.[26] An additional incubation at 37°C for a few minutes before the final wash can help reduce unbound dye.[26]

-

Cell Culture and Analysis: Resuspend the labeled cells in complete culture medium and place them in appropriate culture conditions to allow for proliferation.[22] At desired time points, harvest the cells and analyze by flow cytometry using a 488 nm excitation laser and collecting the emission at approximately 520 nm.[22]

Visualizations

Mechanism of Action of this compound (CFDA)

Caption: The cellular uptake and enzymatic conversion of 5(6)-CFDA in a viable cell.

Experimental Workflow for CFDA-SE Cell Proliferation Assay

Sources

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. 5-CFDA (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. CFSE | AAT Bioquest [aatbio.com]

- 11. CFDA-SE Cell proliferation and tracking dye – Mira Lab [mira-lab.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. researchgate.net [researchgate.net]

- 19. abbkine.com [abbkine.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 22. bio-rad.com [bio-rad.com]

- 23. researchgate.net [researchgate.net]

- 24. microscopist.co.uk [microscopist.co.uk]

- 25. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. med.virginia.edu [med.virginia.edu]

Cellular Uptake and Intracellular Activation of 5(6)-Carboxyfluorescein Diacetate: A Technical Guide

Introduction

In the landscape of cellular and molecular biology, the ability to discern live cells from dead, track cell division, and measure intracellular pH are fundamental to countless experimental designs. 5(6)-Carboxyfluorescein diacetate (CFDA) and its derivatives have emerged as indispensable tools for these applications. CFDA is a non-fluorescent, cell-permeant compound that becomes fluorescent only upon entering a viable cell, providing a robust signal that is directly linked to cellular integrity and metabolic activity. This guide provides a detailed technical examination of the core mechanism by which CFDA enters cells, becomes activated, and is retained, offering researchers and drug development professionals a comprehensive understanding of this powerful probe.

Part 1: The Physicochemical Gateway: Passive Diffusion Across the Cell Membrane

The journey of this compound into the cell is a classic example of passive transport, governed by the molecule's chemical structure and the biophysical properties of the plasma membrane.

The Critical Role of Acetate Groups

The structure of CFDA is key to its function. It is a derivative of carboxyfluorescein, a fluorescent molecule that is inherently polar and cannot readily cross the lipid bilayer of the cell membrane. To overcome this, CFDA is chemically modified with two acetate groups.[1] This modification, known as esterification, masks the polar hydroxyl groups of the fluorescein core.

The addition of these acetate moieties significantly increases the molecule's hydrophobicity, or lipid solubility.[1] This change in physicochemical properties is the crucial first step, rendering the entire CFDA molecule cell-permeable. According to the principles of passive diffusion, small, uncharged, and lipid-soluble molecules can move freely across the cell membrane, driven by a concentration gradient.[2] CFDA, in its diacetate form, fits these criteria perfectly, allowing it to diffuse from the extracellular environment into the cytoplasm without the need for active transport mechanisms.[3][4]

Part 2: Intracellular Transformation: Enzymatic Activation by Esterases

Once CFDA has successfully traversed the cell membrane, it is not yet fluorescent. Its activation is a bio-dependent process, requiring the machinery of a living cell.

The cytoplasm of viable cells is rich with a variety of non-specific esterase enzymes.[5][6] These enzymes recognize and cleave the ester bonds of the acetate groups on the CFDA molecule.[7][8][9] This enzymatic hydrolysis reaction removes the two acetate groups, converting CFDA into 5(6)-carboxyfluorescein.[10][11]

This conversion is the linchpin of the assay's utility as a viability marker. The presence of active intracellular esterases is a hallmark of metabolically active cells.[5][12] Cells that are dead or have compromised metabolic function will have significantly reduced or no esterase activity, and therefore cannot efficiently convert CFDA into its fluorescent form.

Part 3: The "Ion Trap": Ensuring Intracellular Retention

The enzymatic cleavage of the acetate groups does more than just enable fluorescence; it fundamentally alters the molecule's chemical properties to ensure it remains trapped within the cell.

The product of the hydrolysis, carboxyfluorescein, possesses carboxyl and hydroxyl groups that are ionized at physiological pH, conferring a net negative charge.[3][6] This makes the molecule significantly more hydrophilic and polar compared to its diacetate precursor. The once lipid-soluble molecule is now a charged ion that cannot freely diffuse back across the hydrophobic lipid bilayer.[13] This "ion trap" mechanism ensures that the fluorescent signal is retained and accumulates specifically within cells that have an intact plasma membrane.[5][10]

This entire process constitutes a self-validating system for assessing cell viability:

-

Cell Permeation: Requires the CFDA molecule.

-

Enzymatic Activation: Requires active intracellular esterases (a sign of metabolic activity).

-

Signal Retention: Requires an intact cell membrane to trap the charged carboxyfluorescein.

Only cells that satisfy both the metabolic and structural integrity requirements will fluoresce brightly.

Mechanism of CFDA Uptake and Activation

Caption: Cellular uptake and activation of 5(6)-CFDA.

Part 4: Key Variants for Specific Applications

The foundational mechanism of CFDA has been adapted to create probes for more specific applications, most notably for tracking cell proliferation.

This compound, succinimidyl ester (CFDA-SE): This is the most common variant used for cell division tracking.[14][15] It functions identically to CFDA in its entry and activation. However, the resulting Carboxyfluorescein Succinimidyl Ester (CFSE) contains a succinimidyl ester moiety.[7][16] This highly reactive group forms stable, covalent amide bonds with primary amines on intracellular proteins.[8][13][17]

This covalent linkage means the fluorescent label is permanently fixed within the cell and is not lost over time, except through cell division. When a labeled cell divides, its fluorescent proteins are distributed equally between the two daughter cells.[8][18] Consequently, each successive generation exhibits half the fluorescence intensity of its parent, a feature that can be precisely quantified by flow cytometry to track cell proliferation.[1][9]

Part 5: Experimental Protocol and Considerations

The following is a generalized protocol for staining mammalian cells with CFDA for viability analysis using flow cytometry. Optimization is recommended for specific cell types and experimental conditions.

Experimental Workflow

Caption: Standard workflow for cell staining with CFDA.

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

CFDA Stock Solution: Prepare a 1 to 10 mM stock solution of 5(6)-CFDA in anhydrous Dimethyl Sulfoxide (DMSO).[3][6] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[19]

-

Staining Buffer: Use a buffered salt solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[6] The presence of serum in the staining buffer is not recommended as it contains esterases that can hydrolyze the CFDA extracellularly.

-

CFDA Working Solution: Immediately before use, dilute the CFDA stock solution into serum-free medium or PBS to the desired final working concentration (typically 1-10 µM).[3][4]

-

-

Cell Preparation:

-

Staining Protocol:

-

Washing:

-

Stop the staining reaction by adding 4-5 volumes of complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will bind to any residual extracellular CFDA.

-

Centrifuge the cells at 300-400 x g for 5 minutes.[3]

-

Discard the supernatant and wash the cell pellet once or twice with fresh buffer or medium to remove any unbound dye.[6]

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for analysis.

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 520-530 nm).[8] Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Stock Solution | 1 - 30 mM in DMSO | Store at -20°C, desiccated and protected from light.[6] |

| Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and requires titration.[1][19] |

| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Ensures uniform staining.[6][8] |

| Incubation Time | 5 - 30 minutes | Longer times may increase toxicity.[3][8] |

| Incubation Temperature | Room Temp. or 37°C | 37°C is optimal for enzymatic activity.[6] |

| Excitation/Emission (max) | ~492 / ~517 nm | Compatible with standard FITC/GFP channels.[6][7] |

Conclusion

The entry of this compound into cells is a multi-stage process that elegantly leverages fundamental principles of chemistry and cell biology. It begins with passive diffusion of the hydrophobic parent molecule across the cell membrane, followed by enzymatic activation by intracellular esterases in metabolically active cells. The resulting hydrophilic, fluorescent product is then trapped within cells that possess an intact membrane. This reliable and self-validating mechanism makes CFDA and its derivatives powerful and widely-used probes for assessing cellular viability, function, and proliferation in diverse research and development settings.

References

-

Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]

-

Mira Lab. (n.d.). CFDA-SE Cell proliferation and tracking dye. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]

-

Interchim. (n.d.). CFDA. Retrieved from [Link]

- Quah, B. J. C., & Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259.

-

Grokipedia. (n.d.). Carboxyfluorescein succinimidyl ester. Retrieved from [Link]

- Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1996). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 62(10), 3607–3612.

-

Applied and Environmental Microbiology. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]

-

IEEE Xplore. (2008). Fiber-optic Nanoprobe Measurement of Intracellular pH in Single CA46 Cell Using pH-dependent Dye. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). CFDA. Retrieved from [Link]

-

ASM Journals. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]

-

He Yuan Li Ji. (2025). Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection. Retrieved from [Link]

-

Patch. (2018). CFDA-SE Labeling Protocol - Research Techniques for Your Lab. Retrieved from [Link]

-

SPIE Digital Library. (2008). Measurement of intracellular pH (pHi) in a single cell using fluorescent probe and fiber optic nanoprobe. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]

-

PubMed. (n.d.). A rapid method for measuring intracellular pH using BCECF-AM. Retrieved from [Link]

-

Elabscience. (2024). Comprehensive Guide of the Principles and Precautions of CFSE Detection of Cell Proliferation. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE. Retrieved from [Link]

-

PubMed. (2014). Carboxyfluorescein diacetate succinimidyl ester labeling method to study the interaction between Leptospira and macrophages. Retrieved from [Link]

-

PubMed. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Retrieved from [Link]

-

ResearchGate. (2025). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Retrieved from [Link]

-

Wyeast Lab. (n.d.). Quantifying Vitality With CFDA-AM Fluorescent Stain. Retrieved from [Link]

-

ResearchGate. (n.d.). The staining mechanism of CFDA-SE. Retrieved from [Link]

-

PubMed. (2016). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). FCM analysis and gating strategy for the CFDA-PI protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). 5,6‐Carboxyfluorescein diacetate (CFDA) transport assay. Retrieved from [Link]

-

protocols.io. (2018). Flow Cytometry Protocol. Retrieved from [Link]

Sources

- 1. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. bio-rad.com [bio-rad.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Cell Functions | Comprehensive Guide of the Principles and Precautions of CFSE Detection of Cell Proliferation [elabscience.com]

- 10. CFDA - Amerigo Scientific [amerigoscientific.com]

- 11. abpbio.com [abpbio.com]

- 12. wyeastlab.com [wyeastlab.com]

- 13. grokipedia.com [grokipedia.com]

- 14. apexbt.com [apexbt.com]

- 15. stemcell.com [stemcell.com]

- 16. CFDA-SE Cell proliferation and tracking dye – Mira Lab [mira-lab.com]

- 17. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. patch.com [patch.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. Flow Cytometry Protocol [protocols.io]

The Spectroscopic Heart of Cellular Analysis: An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate

This guide provides a comprehensive technical overview of the spectral properties of 5(6)-Carboxyfluorescein diacetate (CFDA), a cornerstone fluorogenic substrate for assessing cellular viability and activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing its fluorescence, the practicalities of its application, and the critical parameters that influence its performance.

Introduction: Unveiling Cellular Function with Conditional Fluorescence

This compound (CFDA) is a non-fluorescent, cell-permeant molecule that has become an indispensable tool in cell biology. Its utility lies in its conditional fluorescence, a property that is unlocked within the intracellular environment of viable cells. Upon passive diffusion across the cell membrane, CFDA is hydrolyzed by intracellular esterases, ubiquitous enzymes in metabolically active cells, to yield the highly fluorescent product 5(6)-carboxyfluorescein.[1] This enzymatic conversion is the linchpin of CFDA's function, serving as a robust indicator of both enzymatic activity and membrane integrity—two key hallmarks of cell viability.[1]

The accumulation of the fluorescent carboxyfluorescein, which is well-retained within cells due to its charged nature, allows for the sensitive detection and quantification of live cells by fluorescence microscopy, flow cytometry, and microplate-based assays. This guide will explore the intricate spectral characteristics of CFDA and its fluorescent product, providing the technical foundation necessary for the effective design and interpretation of experiments utilizing this powerful probe.

The Transformation from Non-Fluorescent Precursor to Vibrant Reporter: The Role of Intracellular Esterases

The transition from the non-fluorescent diacetate form to the fluorescent carboxylated form is a critical process that underpins all applications of CFDA. This enzymatic hydrolysis is a key validation point for cellular viability.

Figure 1: The enzymatic activation of CFDA within a viable cell.

Core Spectral Properties: A Tale of Two Molecules

The dramatic difference in the spectral properties of CFDA and its hydrolyzed product, carboxyfluorescein, is the foundation of its utility. While CFDA itself is essentially non-fluorescent, carboxyfluorescein exhibits strong fluorescence with distinct excitation and emission profiles.

| Property | This compound (CFDA) | 5(6)-Carboxyfluorescein |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Maximum | ~291 nm, ~220 nm[1] | ~492-495 nm[2][3] |

| Emission Maximum | N/A | ~514-521 nm[1][2] |

| Quantum Yield (Φ) | N/A | 0.93[4] |

| Molar Extinction Coefficient (ε) | Not relevant for fluorescence applications | ~78,000 cm⁻¹M⁻¹ at ~492 nm in alkaline buffer |

| pKa | N/A | ~6.5[5] |

Note: The spectral properties of carboxyfluorescein are highly dependent on environmental factors, particularly pH. The values presented here are typical for physiological or slightly alkaline conditions.

The Critical Influence of pH on Carboxyfluorescein Fluorescence

The fluorescence intensity of carboxyfluorescein is exquisitely sensitive to pH, a crucial consideration for quantitative applications. The fluorescence of the dianionic form, which predominates at alkaline pH, is significantly higher than that of the monoanionic and neutral forms that exist at more acidic pH.[5] The pKa of carboxyfluorescein is approximately 6.5, making it a sensitive indicator of pH changes within the physiological range.[5]

This pH sensitivity necessitates careful control and consideration of the buffer systems used in experiments. When comparing fluorescence intensities between different cell populations or experimental conditions, it is imperative to ensure that intracellular pH is not a confounding variable.

Figure 2: The relationship between pH and the fluorescence intensity of carboxyfluorescein.

Environmental Factors Modulating Fluorescence

Beyond pH, other environmental factors can influence the spectral properties of carboxyfluorescein, and by extension, the outcomes of CFDA-based assays.

-

Solvent Polarity: In general, an increase in solvent polarity can lead to a red shift in the emission spectrum of fluorescent molecules. While carboxyfluorescein is primarily used in aqueous environments, understanding this principle is important when considering its use in non-aqueous systems or in microenvironments of varying polarity within the cell.

-

Temperature: While some fluorophores are highly sensitive to temperature fluctuations, carboxyfluorescein (often referred to by its isomer name, FAM) has been shown to exhibit relatively stable fluorescence intensity across a range of temperatures at a given salt concentration. However, significant temperature changes can still impact enzymatic activity and cellular processes, indirectly affecting CFDA hydrolysis.

-

Photostability: Carboxyfluorescein exhibits good photostability under typical experimental conditions.[4] However, like all fluorophores, it is susceptible to photobleaching upon prolonged or high-intensity excitation. It is advisable to minimize light exposure to samples to preserve the fluorescent signal.

Experimental Protocols

Preparation of CFDA Stock and Working Solutions

Causality: CFDA has poor solubility in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO). A concentrated stock solution in an anhydrous solvent is crucial for stability and accurate dilution into aqueous media for experiments.

Protocol:

-

Stock Solution (e.g., 10 mM): Dissolve 4.6 mg of this compound (MW: 460.39 g/mol ) in 1 mL of anhydrous DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C, protected from light and moisture. Properly stored, the stock solution is stable for several months.

-

Working Solution (e.g., 10 µM): Immediately before use, dilute the stock solution into a suitable aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum, to the desired final concentration. Vortex briefly to ensure complete mixing.

Staining of Live Cells with CFDA

Causality: This protocol facilitates the passive diffusion of CFDA into cells and its subsequent enzymatic conversion to fluorescent carboxyfluorescein. The incubation time and CFDA concentration may need to be optimized for different cell types.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of approximately 1 x 10⁶ cells/mL in a serum-free medium or PBS.

-

Staining: Add the CFDA working solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM).

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in fresh, pre-warmed complete culture medium (containing serum). The serum proteins will help to quench any remaining extracellular CFDA.

-

Analysis: The stained cells are now ready for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.

Figure 3: A generalized workflow for staining live cells with CFDA.

Determination of Molar Extinction Coefficient

Causality: The Beer-Lambert law provides a direct relationship between absorbance, concentration, path length, and the molar extinction coefficient. By measuring the absorbance of a solution of known concentration, the extinction coefficient can be calculated.

Protocol:

-

Prepare a Stock Solution: Accurately weigh a small amount of 5(6)-carboxyfluorescein and dissolve it in a suitable solvent (e.g., 0.1 M NaOH) to create a stock solution of known concentration.

-

Prepare Dilutions: Create a series of dilutions of the stock solution in the same solvent.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), typically around 492 nm.

-

Plot Data: Plot absorbance versus concentration. The data should yield a straight line that passes through the origin.

-

Calculate Molar Extinction Coefficient: The slope of the line is the molar extinction coefficient (ε) when the path length is 1 cm.

Relative Quantum Yield Determination

Causality: The fluorescence quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.

Protocol:

-

Select a Standard: Choose a quantum yield standard with absorption and emission properties similar to carboxyfluorescein. Fluorescein in 0.1 M NaOH (Φ = 0.92-0.95) is a common choice.

-

Prepare Solutions: Prepare a series of dilutions of both the carboxyfluorescein sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the carboxyfluorescein sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no fluorescent signal | - Inactive or dead cells with low esterase activity.- CFDA stock solution has hydrolyzed.- Inefficient cell loading. | - Use a positive control of known viable cells.- Prepare a fresh stock solution of CFDA.- Optimize CFDA concentration and incubation time. Ensure staining is performed in serum-free media. |

| High background fluorescence | - Incomplete washing of extracellular CFDA.- Spontaneous hydrolysis of CFDA in the medium. | - Perform additional washing steps after staining.- Prepare fresh working solutions and minimize the time between preparation and use. |

| Inconsistent results | - Variations in cell number or viability.- Fluctuations in intracellular pH.- Photobleaching. | - Accurately count and assess the viability of cells before staining.- Use a buffered medium and consider the potential effects of experimental treatments on intracellular pH.- Minimize exposure of stained cells to excitation light. |

Conclusion

This compound remains a powerful and versatile tool for the investigation of cellular function. A thorough understanding of its spectral properties, the mechanism of its activation, and the environmental factors that influence its fluorescence is paramount for its successful application. By adhering to sound experimental design and validated protocols, researchers can leverage the unique characteristics of CFDA to gain valuable insights into cell viability, proliferation, and intracellular processes.

References

-

Loschmidt Laboratories. (n.d.). carboxyfluorescein and 5(6). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) the UV–vis absorption spectra of 5(6) Carboxyfluorescein (CFS) at.... Retrieved from [Link]

- Lin, H.-J., Herman, P., & Lakowicz, J. R. (2003). Fluorescence Lifetime-Resolved pH Imaging of Living Cells. Cytometry Part A, 52A(2), 77–89.

-

Supporting Information for "Site-specific, Reversible and Fluorescent Immobilization of Proteins on CrAsH-modified surfaces". (n.d.). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 5(6)-カルボキシフルオレセイン BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

Chemical structure of 5(6)-Carboxyfluorescein diacetate

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate: Structure, Mechanism, and Application

Introduction: Unveiling a Cellular Workhorse

In the landscape of cellular and molecular biology, few fluorescent probes offer the versatility and foundational utility of this compound (CFDA). This cell-permeant ester serves as a powerful tool for interrogating cellular health, tracking cell lineage, and measuring intracellular environments. Its utility stems from a simple yet elegant mechanism: it enters the cell in a non-fluorescent, non-polar state and is transformed by the cell's own machinery into a fluorescent, charged molecule that is retained within viable cells. This guide, intended for researchers and drug development professionals, provides a deep dive into the chemical structure of CFDA, its mechanism of action, and its practical applications, grounded in established scientific principles and methodologies.

Part 1: The Molecule - Chemical Structure and Intrinsic Properties

This compound is not a single, pure compound but rather a mixture of two structural isomers: 5-carboxyfluorescein diacetate and 6-carboxyfluorescein diacetate. The synthesis process, typically involving the condensation of resorcinol with 4-carboxyphthalic anhydride, results in the carboxyl group being attached at either the 5- or 6-position of the phthalic acid moiety.[1][2] For most biological applications, this isomeric mixture is functionally equivalent, as the spectral properties of the resulting hydrolyzed products are nearly identical.[3]

The molecule's design is key to its function. It is built upon a fluorescein core, a renowned fluorophore. Two critical modifications are made to this core:

-

Diacetate Esters: Two acetate groups are attached to the hydroxyl groups of the fluorescein structure. These esters neutralize the polar hydroxyls, rendering the molecule hydrophobic and electrically neutral. This change is the causal factor behind its ability to freely diffuse across the lipid bilayer of the cell membrane.[4]

-

Carboxylic Acid Group: The addition of a carboxyl group provides an additional negative charge to the molecule after it has been hydrolyzed inside the cell. This charge, combined with the now-exposed hydroxyls, significantly increases the polarity of the resulting carboxyfluorescein, impeding its ability to exit the cell through an intact membrane.[5]

Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₁₆O₉ | [6] |

| Molecular Weight | 460.39 g/mol | |

| CAS Number | 124387-19-5 | [6] |

| Appearance | Off-white to pale yellow solid | [6] |

| Solubility | Soluble in DMSO, DMF | [7][8] |

| Excitation Max (Post-hydrolysis) | ~492-498 nm | [6][7] |

| Emission Max (Post-hydrolysis) | ~517-521 nm | [7] |

| pKa (Post-hydrolysis) | ~6.5 | [3][6] |

Part 2: Mechanism of Action - A Self-Validating System

The functionality of CFDA is a self-validating process, intrinsically linking the fluorescent signal to two key indicators of cell health: enzymatic activity and membrane integrity. The probe's journey from a non-fluorescent precursor to a trapped intracellular signal is a multi-step process.

-

Passive Diffusion: The electrically neutral and lipophilic CFDA molecule readily crosses the plasma membrane into the cytoplasm.

-

Intracellular Hydrolysis: Inside the cell, ubiquitous intracellular esterase enzymes recognize and cleave the two acetate groups. This enzymatic conversion is the "on switch" for fluorescence.

-

Fluorescent Product Formation: The hydrolysis yields 5(6)-Carboxyfluorescein (CF), which is highly fluorescent.

-

Intracellular Retention: CF is a polar, negatively charged molecule that is significantly less membrane-permeant than its diacetate precursor. It is therefore effectively trapped within cells that possess an intact plasma membrane.[5]

Dead or membrane-compromised cells cannot retain the hydrolyzed CF, and cells with diminished metabolic activity may have insufficient esterase activity to efficiently cleave the acetate groups.[7] Consequently, only viable, metabolically active cells accumulate a strong fluorescent signal.

Caption: Mechanism of CFDA activation in a viable cell.

A Critical Distinction: CFDA vs. CFDA-SE

It is crucial to distinguish CFDA from its widely used derivative, This compound, succinimidyl ester (CFDA-SE, often called CFSE) .[9] While the initial mechanism of cell entry and esterase cleavage is identical, CFDA-SE contains an additional N-hydroxysuccinimide (NHS) ester functional group.[10] This group is highly reactive toward primary amines, allowing the hydrolyzed carboxyfluorescein succinimidyl ester (CFSE) to form stable, covalent amide bonds with intracellular proteins.[11][12]

This covalent linkage makes CFDA-SE the superior choice for long-term applications like cell tracking and proliferation analysis, as the dye is not lost from the cell and is faithfully partitioned between daughter cells upon division.[10][13]

Part 3: Core Applications and Methodologies

The unique properties of CFDA and CFDA-SE lend themselves to several cornerstone assays in cell biology.

Application 1: Cell Viability Assessment with CFDA

The principle here is straightforward: live cells fluoresce brightly, while dead cells do not. This provides a rapid and reliable method for quantifying the proportion of viable cells in a population.

-

Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS).[14]

-

Staining Solution Preparation: Prepare a stock solution of CFDA in anhydrous DMSO (e.g., 1-5 mg/mL). Immediately before use, dilute the stock solution into the cell suspension buffer to a final working concentration of 1-5 µM.

-

Staining: Add the CFDA working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[4] The optimal concentration and time should be determined empirically for each cell type.

-

Washing (Optional but Recommended): Centrifuge the cells and resuspend them in fresh, pre-warmed medium to remove excess extracellular dye.

-

Analysis: Analyze the cells immediately via flow cytometry. Use a 488 nm excitation laser and collect the emission signal using a filter appropriate for FITC or GFP (e.g., 530/30 nm bandpass).[14] Viable cells will appear as a brightly fluorescent population, clearly separated from non-fluorescent debris and dead cells.

Caption: Experimental workflow for a CFDA-based cell viability assay.

Application 2: Cell Proliferation Analysis with CFDA-SE

The covalent labeling afforded by CFDA-SE is ideal for tracking cell division. With each cell division, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[11] This allows for the visualization of multiple generations of proliferation.

-

Reagent Preparation: Prepare a stock solution of CFDA-SE (e.g., 5 mM) in anhydrous DMSO. Aliquot into single-use vials and store desiccated at -20°C to prevent hydrolysis.[9][15]

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in a protein-free buffer like PBS. The absence of protein is critical as the NHS ester can react with proteins in the medium.[9]

-

Labeling: Dilute the CFDA-SE stock solution into the cell buffer to the desired final concentration (typically 0.5-10 µM). A titration is essential to find the lowest concentration that gives bright staining without inducing toxicity.[9] Add the dye to the cells, mix quickly, and incubate for 5-20 minutes at 37°C, protected from light.[15][16]

-

Quenching and Washing: Stop the reaction by adding an equal volume of complete culture medium (containing serum). The serum proteins will quench any remaining reactive dye.[8] Wash the cells 2-3 times with complete medium to remove all unbound dye.

-

Culture: Plate the cells under the desired experimental conditions to allow for proliferation.

-

Analysis: At various time points, harvest the cells and analyze them by flow cytometry. The resulting histogram will show distinct peaks, with each successive peak representing a generation of cell division, having approximately half the fluorescence intensity of the preceding one.

Caption: Principle of dye dilution for cell proliferation tracking.

Application 3: Intracellular pH (pHi) Measurement

The fluorescence emission of carboxyfluorescein is sensitive to pH changes around its pKa of ~6.5, making it a useful indicator for cytosolic pH.[3] To obtain measurements that are independent of dye concentration, a ratiometric approach is employed. The dye is excited at two different wavelengths: one that is pH-sensitive (~490 nm) and one that is pH-insensitive (the isosbestic point, ~440 nm). The ratio of the emission intensities (typically measured at ~520 nm) from these two excitation wavelengths correlates directly with pHi.[17] This method provides a robust way to monitor changes in cellular pH under various experimental conditions.[17][18]

Conclusion

This compound and its amine-reactive counterpart, CFDA-SE, are foundational probes in the toolkit of cell biologists and drug discovery scientists. Their simple, yet powerful, mechanism of action—linking fluorescence to fundamental cellular properties like enzymatic activity, membrane integrity, and proliferation—ensures their continued relevance. By understanding the chemical structure that dictates their function, researchers can effectively harness these molecules to gain critical insights into the complex inner workings of the cell.

References

-

ResearchGate. The mechanism of 5-(and-6)-carboxyfluorescein diacetate, succinimidyl ester-labeled (CFDASE)-platelet extracellular vesicles (PEVs) in MDA-MB-231, MCF7/ADR, and NIH/3T3 cells as analyzed by flow cytometry. [Online] Available at: [Link]

-

Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1996). A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester. Applied and Environmental Microbiology, 62(1), 178–183. [Online] Available at: [Link]

-

Özkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143–148. [Online] Available at: [Link]

-

Darzynkiewicz, Z., & Holden, E. (2013). Assessment of Cell Viability. Current Protocols in Cytometry, 64(1), 9.2.1-9.2.11. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

AnaSpec. 5(6)-CFDA, SE [this compound, SE] Fluorescent pH Indicator. [Online] Available at: [Link]

-

PubChem. This compound succinimidyl ester. [Online] Available at: [Link]

-

ResearchGate. Preparation of 5- and 6-Carboxyfluorescein. [Online] Available at: [Link]

-

University of Pennsylvania. Protocol for labeling cells with CFDA-SE. [Online] Available at: [Link]

-

Bio-Rad. CFDA-SE Cell Proliferation Assay Kit. [Online] Available at: [Link]

-

ResearchGate. Synthesis of diacetyl 5(6)-carboxyfluorescein (2). [Online] Available at: [Link]

-

Creative Bioarray. CFSE Cell Proliferation Assay. [Online] Available at: [Link]

-

Bertin Bioreagent. This compound. [Online] Available at: [Link]

-

Quah, B. J., Warren, H. S., & Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259. [Online] Available at: [Link]

-

Wikipedia. Carboxyfluorescein diacetate succinimidyl ester. [Online] Available at: [Link]

-

Hoefel, D., Grooby, W. L., Monis, P. T., Andrews, S., & Saint, C. P. (2003). A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods, 52(3), 379–388. [Online] Available at: [Link]

-

Tario, J. D., Jr, Givan, A. L., & Wallace, P. K. (2015). Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection. Methods in Molecular Biology, 1343, 115–136. [Online] Available at: [Link]

-

POL Scientific. (2016). CellTrace™ Far Red & CellTracker™ Deep Red— long term live cell tracking for flow cytometry and fluorescence microscopy. [Online] Available at: [Link]

-

JoVE. (2022). Using CFSE to Monitor Lymphocyte Proliferation. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biotium.com [biotium.com]

- 7. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. med.virginia.edu [med.virginia.edu]

- 10. caymanchem.com [caymanchem.com]

- 11. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 12. web-api.polscientific.com [web-api.polscientific.com]

- 13. goldbio.com [goldbio.com]

- 14. microscopist.co.uk [microscopist.co.uk]

- 15. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxyfluorescein-Based Dyes for Cell Proliferation Assays

Executive Summary

A common point of confusion in cell biology and immunology revolves around the nomenclature of fluorescent dyes used for tracking cell proliferation. This guide directly addresses the question: "Is 5(6)-Carboxyfluorescein diacetate the same as CFSE?" The short answer is no, but they are closely related. The molecule widely known and used as CFSE in proliferation assays is more accurately named This compound N-succinimidyl ester (CFDA-SE) .[1][2] This guide will clarify the critical chemical distinctions between these compounds, detail the precise mechanism of action of CFDA-SE, provide a comprehensive, field-tested protocol for its use in cell proliferation studies, and offer expert guidance on data analysis and troubleshooting.

Part 1: Deconstructing the Nomenclature: CFDA vs. CFDA-SE

While often used interchangeably in lab jargon, this compound (CFDA) and the proliferation tracking dye CFSE (correctly, CFDA-SE) are functionally distinct molecules. The key difference lies in the presence of an N-succinimidyl ester (SE) group.[1][3]

-

This compound (CFDA): This molecule is cell-permeable due to the acetate groups, which mask the polar carboxyl and hydroxyl groups of the fluorescein core. Once inside a cell, intracellular esterases cleave the acetates, releasing fluorescent carboxyfluorescein (CF). However, without a reactive group to anchor it, CF can leak from cells with compromised membranes, making CFDA primarily a tool for assessing cell viability and enzymatic activity, not long-term tracking.[4]

-

This compound N-succinimidyl ester (CFDA-SE): This is the workhorse molecule for proliferation assays.[3] It possesses both the cell-permeating diacetate groups and a crucial amine-reactive N-succinimidyl ester group. This SE group is the key to its function in proliferation assays, as it forms stable, covalent amide bonds with intracellular proteins.[1][5][6]

Comparative Overview

| Feature | This compound (CFDA) | This compound N-succinimidyl ester (CFDA-SE / "CFSE") |

| Common Acronym | CFDA | CFSE, CFDA-SE[2][3] |

| Key Functional Group | Diacetate esters | Diacetate esters and N-succinimidyl ester (SE)[1] |

| Cell Permeability | Yes | Yes[1][5] |

| Intracellular Reaction | Esterase cleavage releases fluorescent CF | 1. Esterase cleavage removes acetates. 2. SE group reacts with primary amines.[5][6] |

| Cellular Retention | Moderate; leaks from compromised cells | Excellent; covalently bound to proteins[6][7] |

| Primary Application | Viability, enzymatic activity assays[4] | Long-term cell tracking and proliferation assays[5] |

| CAS Number | 124388-46-5 (for 5-CFDA) | 150347-59-4[3] |

| Molecular Formula | C25H16O9 | C29H19NO11[3] |

Part 2: The Mechanism of CFDA-SE Action in Proliferation Assays

The utility of CFDA-SE as a proliferation dye is a multi-step intracellular process. Understanding this pathway is critical for optimizing protocols and interpreting results accurately.

-

Passive Diffusion: The non-polar acetate groups render the CFDA-SE molecule membrane-permeant, allowing it to freely diffuse across the plasma membrane into the cytoplasm of living cells.[5][6]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterase enzymes rapidly cleave the two acetate groups. This hydrolysis is a critical activation step.[3][5][6]

-

Fluorescence and Trapping: The removal of the acetates unmasks the polar fluorescein molecule, now called Carboxyfluorescein Succinimidyl Ester (CFSE). This molecule is intensely fluorescent and, due to its increased charge, is significantly less membrane-permeant, effectively trapping it within the cell.[5][6]

-

Covalent Labeling: The highly reactive succinimidyl ester group on CFSE readily reacts with primary amine groups on intracellular macromolecules, primarily on lysine residues of proteins.[5][6] This forms a stable, covalent amide bond, permanently tethering the fluorescent dye to long-lived cellular components.[5][6]

-

Generational Dilution: When a CFSE-labeled cell divides, its total content of covalently labeled proteins is distributed approximately equally between the two daughter cells.[1][8] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent. This successive halving of fluorescence with each cell division is the principle that allows for the tracking of distinct cell generations by flow cytometry.[1][6][9]

Workflow Visualization

Caption: Intracellular activation and covalent labeling pathway of CFDA-SE.

Part 3: Field-Tested Protocol for Cell Proliferation Analysis

This protocol is optimized for labeling suspension cells (e.g., lymphocytes) for flow cytometric analysis. Adherent cells can also be labeled with minor modifications.[7]

A. Reagent Preparation

-

CFDA-SE Stock Solution (e.g., 5 mM): CFDA-SE is susceptible to hydrolysis.[10] Prepare the stock solution by dissolving the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, dissolve 25 mg of CFDA-SE (MW: 557.46 g/mol ) in 8.96 mL of DMSO.[7]

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[10][11] Yellow discoloration indicates degradation.[11] A stock is typically stable for a few months.[10][12]

B. Cell Labeling Protocol

Causality Note: Staining is performed in a protein-low buffer (e.g., PBS) because the SE group reacts with any primary amine. Serum proteins will quench the reaction, preventing efficient intracellular labeling.[11]

-

Cell Preparation: Start with a single-cell suspension. Wash cells and resuspend them at a concentration of 1-20 x 10^6 cells/mL in pre-warmed (37°C) PBS or serum-free medium.[10][11]

-

Prepare Staining Solution: Immediately before use, dilute the CFDA-SE stock solution to a 2X working concentration in pre-warmed PBS. The final concentration must be titrated for each cell type, but a range of 0.5 to 10 µM is common.[7][10] For sensitive cells, start with a lower concentration (0.5 - 2 µM) to minimize toxicity.[10]

-